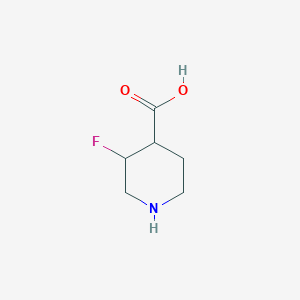

3-Fluoropiperidine-4-carboxylic acid

Description

Significance of Fluorinated Nitrogen Heterocycles in Contemporary Chemical Biology

Fluorinated nitrogen heterocycles are of paramount importance in contemporary chemical biology and drug discovery. The inclusion of fluorine, the most electronegative element, into a nitrogen-containing heterocyclic system can lead to significant alterations in a molecule's properties. nih.gov These changes can include increased metabolic stability, enhanced binding affinity to biological targets, and modified basicity (pKa) of the nitrogen atom. nih.gov Such modifications are crucial for fine-tuning the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The unique electronic effects of fluorine can also introduce new, favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance potency and selectivity. nih.gov

The Piperidine (B6355638) Scaffold as a Prominent Motif in Bioactive Molecules

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in natural products and synthetic pharmaceuticals. nih.gov Its prevalence stems from its ability to adopt a stable chair conformation, which can present substituents in well-defined three-dimensional orientations, facilitating precise interactions with biological macromolecules. pipzine-chem.com The nitrogen atom in the piperidine ring often serves as a key basic center, enabling interactions with acidic residues in proteins or conferring aqueous solubility. The versatility of the piperidine scaffold allows for its incorporation into a wide range of therapeutic agents, including those targeting the central nervous system, cardiovascular diseases, and infectious diseases. nih.gov

Rationales for Selective Fluorine Incorporation into Piperidine Carboxylic Acids

The selective incorporation of fluorine into piperidine carboxylic acids is driven by several key rationales. Fluorine's high electronegativity can significantly lower the pKa of the piperidine nitrogen, which can be advantageous in modulating a compound's ionization state at physiological pH, thereby impacting its cell permeability and target engagement. researchgate.net Furthermore, the introduction of a C-F bond can block sites of metabolic oxidation, leading to an increased half-life of the drug. researchgate.net

From a conformational standpoint, the placement of a fluorine atom on the piperidine ring can have a profound impact on its preferred geometry. Studies on 3-fluoropiperidine (B1141850) derivatives have shown a strong preference for the fluorine atom to occupy an axial position in the chair conformation. nih.govresearchgate.net This "axial-F preference" is influenced by a combination of electrostatic interactions, hyperconjugation, and solvation effects. nih.govnih.govresearchgate.net By strategically placing a fluorine atom, chemists can enforce a specific conformation that may be more favorable for binding to a particular biological target, thus enhancing selectivity and potency. The carboxylic acid group provides an additional point of interaction and a handle for further chemical modification.

Interactive Data Tables

Below are tables detailing the available chemical data for 3-Fluoropiperidine-4-carboxylic acid and its hydrochloride salt.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1781035-24-2 (for hydrochloride salt) |

| Molecular Formula | C₆H₁₀FNO₂ |

| Molecular Weight | 147.15 g/mol |

| IUPAC Name | This compound |

| Physical Form | Light yellow powder (for hydrochloride salt) sigmaaldrich.com |

| Storage Temperature | 0-8 °C (for hydrochloride salt) sigmaaldrich.com |

| Purity | ≥95% (for hydrochloride salt) sigmaaldrich.com |

| InChI Key | KIFZGWODKGITJI-UHFFFAOYSA-N (for hydrochloride salt) sigmaaldrich.com |

Table 2: Computational Chemistry Data for 3-Fluoropiperidine-3-carboxylic acid (Isomer)

| Property | Value |

| Topological Polar Surface Area (TPSA) | 49.33 Ų |

| logP | 0.1627 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 1 |

Data for the isomer 3-Fluoropiperidine-3-carboxylic acid (CAS 147727-13-7) is provided for comparative purposes due to the limited public data on the 4-carboxylic acid isomer.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoropiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2/c7-5-3-8-2-1-4(5)6(9)10/h4-5,8H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBNMTMXCUHCPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoropiperidine 4 Carboxylic Acid and Its Derivatives

Strategies for Piperidine (B6355638) Ring Formation with Fluorine Introduction

General synthetic routes to fluorinated piperidines have historically been limited, but several strategies have emerged, including the direct fluorination of pre-formed piperidine rings and the construction of the ring with simultaneous fluorine incorporation. nih.govnih.gov

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as a piperidone-derived enol or enolate, with an electrophilic fluorine source. nih.govwikipedia.org This method is a common pathway for creating C-F bonds. acs.org Modern electrophilic fluorinating agents are typically compounds containing a nitrogen-fluorine (N-F) bond, which are favored for their stability, safety, and cost-effectiveness over older reagents like elemental fluorine. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) are effective and widely used. wikipedia.orgnih.gov

A significant challenge in this approach is controlling the position of fluorination, known as regioselectivity. nih.gov When applied to non-symmetrical piperidine scaffolds, electrophilic fluorination of enol equivalents can lead to a mixture of products, complicating the synthesis. nih.gov Furthermore, these routes often necessitate the careful preparation of pre-functionalized precursor molecules to achieve the desired outcome. nih.gov The mechanism itself is complex and can be viewed as either an SN2 reaction or a single-electron transfer (SET) process, depending on the specific reactants and conditions. wikipedia.org

| Reagent Class | Common Examples | Key Characteristics |

| N-F Reagents | N-fluorobenzenesulfonimide (NFSI), Selectfluor, N-fluoro-o-benzenedisulfonimide (NFOBS) | Economical, stable, and safer than elemental fluorine; widely used in modern synthesis. wikipedia.org |

Deoxofluorination is a synthetic strategy that replaces a hydroxyl (-OH) group with a fluorine atom. In the context of piperidine synthesis, this involves the fluorination of an alkoxypiperidine (a piperidine bearing a hydroxyl group), such as a 4-hydroxypiperidine (B117109) derivative. nih.govnih.gov Common reagents used for this transformation include diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. evitachem.com

| Reagent | Typical Application | Challenges |

| DAST (Diethylaminosulfur trifluoride) | Conversion of alcohols to fluorides. evitachem.com | Requires careful handling; synthesis requires pre-functionalized substrates. nih.gov |

| Deoxo-Fluor | Conversion of alcohols to fluorides. evitachem.com | Similar to DAST, necessitates significant substrate preparation. nih.gov |

A more advanced and atom-economical strategy involves the intramolecular aminofluorination of olefins. nih.gov This method constructs the piperidine ring and introduces the fluorine atom in a single, catalyzed step. The reaction typically uses a palladium catalyst to facilitate the cyclization of a linear substrate containing both an alkene and a nitrogen group. nih.govmdpi.com This approach is part of a broader class of reactions for creating nitrogen heterocycles through the metal-catalyzed difunctionalization of double bonds. mdpi.com The use of palladium catalysis in particular has been shown to be effective for the intramolecular hydroamination of unactivated alkenes, a related transformation for ring formation. organic-chemistry.org

A particularly powerful and modular method for synthesizing 3-fluoropiperidines is the palladium-catalyzed [4+2] annulation. nih.gov This strategy offers a rapid and efficient route to the piperidine core, yielding products with rich, orthogonal functionality that allows for further chemical diversification. nih.gov

This annulation strategy employs readily available α-fluoro-β-ketoesters as key starting materials. nih.gov These compounds serve as the four-atom component in the [4+2] cycloaddition. The other crucial component is a cyclic carbamate, which acts as a zwitterionic π-allyl palladium intermediate precursor after undergoing a palladium-mediated decarboxylation. nih.govacs.org The palladium catalyst orchestrates the annulation of these two components to construct the 3-fluoropiperidine (B1141850) ring system. The use of α-keto esters in palladium-catalyzed reactions is a known method for forming new carbon-carbon bonds. nih.gov

A major advantage of this [4+2] annulation method is its highly modular nature, which allows for the rapid assembly of a diverse library of 3-fluoropiperidines. nih.gov The resulting piperidine products are equipped with orthogonal functional groups, such as an imine, an ester, and an alkene. nih.gov This built-in functionality provides multiple vectors for subsequent chemical modifications. For instance, the imine can be chemoselectively reduced with high diastereoselectivity to furnish the saturated piperidine core. nih.gov This versatility makes the palladium-catalyzed [4+2] annulation a valuable tool for accessing novel and functionally complex 3-fluoropiperidine building blocks for discovery chemistry. nih.gov

Hydrogenation of Fluorinated Pyridines for Piperidine Synthesis

A powerful and direct strategy for synthesizing fluorinated piperidines is the metal-catalyzed hydrogenation of readily available and inexpensive fluorinated pyridines. nih.govnih.gov This approach avoids multi-step syntheses often required by other methods. nih.gov However, challenges such as catalyst poisoning by the nitrogen heterocycle and competing hydrodefluorination reactions must be overcome. springernature.com

A highly diastereoselective one-pot method for producing all-cis-(multi)fluorinated piperidines involves a rhodium-catalyzed dearomatization-hydrogenation (DAH) process. nih.govnih.gov This strategy successfully addresses the challenges of direct hydrogenation, providing access to a wide range of substituted fluoropiperidines. nih.gov The process begins with a rhodium-catalyzed dearomatization of the fluoropyridine precursor, followed by the complete saturation of the resulting intermediates through hydrogenation. nih.gov

Initial studies identified that a combination of a rhodium catalyst, such as [Rh(COD)Cl]₂, and an additive like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (HBpin) was effective. nih.govspringernature.com Further optimization found that a rhodium-CAAC (cyclic alkyl amino carbene) complex was optimal for the reaction. nih.gov The DAH process is highly diastereoselective, yielding a variety of all-cis-(multi)fluorinated piperidines. springernature.com This methodology is significant as it streamlines the synthesis of these desirable compounds, which previously required tedious multi-step protocols. springernature.com

Table 1: Rhodium Catalysts in Dearomatization-Hydrogenation of 3-Fluoropyridine

| Catalyst | Additive | Solvent | Yield | Selectivity |

|---|---|---|---|---|

| [Rh(COD)Cl]₂ | HBpin | THF | Good | Good |

| Rh-CAAC Complex [Rh-2] | HBpin | THF | Optimal | High |

Data sourced from research on rhodium-catalyzed dearomatization. nih.govspringernature.com

A simple and robust method for the cis-selective hydrogenation of fluoropyridines utilizes a heterogeneous palladium catalyst. nih.govacs.org This protocol is effective for producing a broad scope of (multi)fluorinated piperidines from cheap and abundant fluoropyridine starting materials. nih.govhuji.ac.il A key finding was the combination of 20 wt % Pd(OH)₂ on carbon with a Brønsted acid, such as aqueous HCl, in methanol. nih.govacs.org The acid is essential for achieving high conversion of the starting material while minimizing hydrodefluorination side products. sci-hub.se

This system demonstrates high tolerance for air and moisture, adding to its robustness. nih.govacs.org The reaction provides excellent cis-diastereoselectivity, and the resulting unprotected piperidines can be trapped in situ with protecting groups like benzyloxycarbonyl (Cbz) or Fmoc to facilitate isolation in high yields. nih.gov The method's utility has been extended to the synthesis of enantioenriched fluorinated piperidines by hydrogenating oxazolidine-substituted pyridine (B92270) precursors in a diastereoselective manner. nih.govacs.org

Table 2: Palladium-Catalyzed Hydrogenation of Various Fluoropyridines

| Substrate | Protecting Group | Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 3-Fluoropyridine | Cbz | High | >95:5 |

| 3-Fluoropyridine | Fmoc | Good | >95:5 |

| 2,3-Difluoropyridine | Cbz | 30% | >95:5 |

| Oxazolidine-substituted pyridine | Cbz | 55% | 95:5 e.r. |

Yields and selectivities for the synthesis of protected fluorinated piperidines. nih.gov

Conventional arene hydrogenation strategies are typically limited to forming C-H and N-H bonds, leading to fully saturated products. researchgate.net An innovative approach involves interrupting the hydrogenation process to allow for the functionalization of unsaturated intermediates, thereby increasing molecular complexity in a single step. researchgate.net This "interrupted hydrogenation" has been successfully applied to the asymmetric synthesis of enantioenriched δ-lactams (piperidinone derivatives) from pyridine precursors. researchgate.net

In this process, an oxazolidinone-substituted pyridine is subjected to hydrogenation. researchgate.net Instead of proceeding to the fully saturated piperidine, the reaction is stopped at an unsaturated imine intermediate. researchgate.net This imine then reacts with water in a nucleophilic substitution, leading to the formation of the desired δ-lactam product in high yield and excellent enantiomeric ratio. researchgate.net This method overcomes the tendency for complete reduction and demonstrates the potential for creating complex, chiral piperidinone structures from simple pyridines. researchgate.net

Radical-Mediated Cyclization Approaches for Fluorine Derivatives

Radical-mediated cyclization presents another effective pathway to piperidine derivatives, including those containing fluorine. nih.gov These methods often involve the generation of a nitrogen-centered radical, which then undergoes an intramolecular cyclization to form the piperidine ring. nih.gov For instance, a copper catalyst can initiate the formation of an N-radical, which subsequently participates in a 1,5- or 1,6-hydrogen atom transfer (HAT) to generate a carbon-centered radical that cyclizes to form the heterocycle. nih.gov

A copper-controlled divergent cyclization of benzamides has been developed that can lead to either perfluorinated or cyanated isoquinolinediones, showcasing the utility of radical reactions in building complex nitrogen heterocycles. rsc.org In the absence of a metal catalyst, the reaction between a benzamide (B126) and a perfluoroalkyl iodide proceeds via a radical addition/cyclization cascade to yield the perfluorinated product. rsc.org This highlights the potential of radical-mediated strategies for incorporating fluorine into heterocyclic scaffolds. nih.govrsc.org

Deconstructive Fluorination via C(sp3)–C(sp3) Bond Cleavage

A novel and unconventional approach to synthesizing fluorinated amine derivatives is through the deconstructive fluorination of existing cyclic amines. nih.gov This strategy involves the selective cleavage of an unstrained C(sp³)–C(sp³) single bond within a saturated nitrogen heterocycle, such as a piperidine, followed by the introduction of a fluorine atom. nih.gov

This deconstructive fluorination can be achieved using a silver-mediated process that operates in two discrete stages. nih.gov First, the saturated cyclic amine is oxidized to form a corresponding iminium ion, which is subsequently trapped by water to yield a hemiaminal intermediate. nih.gov In the second stage, this hemiaminal undergoes a homolytic ring-opening upon engagement with a silver salt. nih.gov This C(sp³)–C(sp³) bond cleavage generates a primary radical, which is then trapped by a fluorine atom transfer to deliver the final ring-opened, fluorinated product. nih.gov This method transforms readily available piperidine and pyrrolidine (B122466) derivatives into versatile fluorine-containing acyclic amines using commercially available reagents. nih.gov The reaction is not limited to monofluorination; a similar pathway can be used for deconstructive difluorination of related enamide substrates. nih.gov

Conversion of Cyclic Amines into Amino Alkyl Radical Synthons

A novel strategy for the functionalization of saturated nitrogen heterocycles, such as piperidines, involves their conversion into amino alkyl radical intermediates through a process of deconstructive fluorination. This method provides a unique retrosynthetic disconnection, viewing cyclic amines as synthons for these valuable radical species.

One reported method utilizes a silver-mediated ring-opening fluorination with Selectfluor®. nih.gov The proposed mechanism involves two key stages mediated by a silver salt. Initially, the saturated cyclic amine undergoes oxidation to form an iminium ion, which is subsequently trapped by water to yield a hemiaminal intermediate. In the second stage, this hemiaminal undergoes a homolytic ring-opening upon interaction with the silver salt, generating a primary radical. nih.gov This radical can then be trapped by a fluorine source to yield the desired fluorinated product. This approach effectively cleaves a C(sp³)–C(sp³) bond within the cyclic amine, allowing for the introduction of a fluorine atom and offering a pathway to fluorinated amine derivatives that were previously challenging to access. nih.gov

The generation of α-aminoalkyl radicals from amines can also be achieved through visible-light photoredox catalysis. acs.org In this process, a photocatalyst, upon excitation by visible light, facilitates a single electron transfer (SET) from the amine, leading to the formation of an amine radical cation. Subsequent deprotonation of a C-H bond adjacent to the nitrogen atom generates the α-aminoalkyl radical. acs.org While this method is powerful for various C-C bond formations, precise control is necessary to prevent over-oxidation of the generated radical to an iminium ion. acs.org Photocatalytic methods have been successfully employed for the intermolecular addition of amines to alkenes, showcasing the utility of α-aminoalkyl radicals in synthesis. rsc.org

Table 1: Methods for Generating Amino Alkyl Radical Synthons from Cyclic Amines

| Method | Reagents/Conditions | Intermediate | Application | Reference |

|---|---|---|---|---|

| Deconstructive Fluorination | Silver salt, Selectfluor®, H₂O | Primary alkyl radical | Synthesis of mono- and difluorinated amines | nih.gov |

Enantioselective and Diastereoselective Synthesis

The synthesis of specific stereoisomers of 3-fluoropiperidine-4-carboxylic acid is of paramount importance, as the biological activity of such molecules is often highly dependent on their three-dimensional structure. Consequently, various enantioselective and diastereoselective methods have been developed.

Asymmetric Catalysis in Fluorination Reactions

Asymmetric catalysis provides a direct approach to installing fluorine with high enantioselectivity. One notable method involves the palladium(II)-catalyzed oxidative aminofluorination of unactivated alkenes. Using a chiral Quox ligand and Et₄NF·3HF as the fluoride (B91410) source, this method facilitates the enantioselective synthesis of fluoropiperidines. cas.cn The reaction tolerates various functional groups, including esters, which is relevant for precursors to 4-carboxylic acid derivatives. cas.cn

Another powerful strategy is the use of hydrogen bonding phase-transfer catalysis. Chiral BINAM-derived bis-urea catalysts have been employed for the enantioselective desymmetrization of meso-aziridinium ions with alkali metal fluorides. thieme.de This process generates β-fluoroamines with high yields and enantiomeric excesses, which can serve as key precursors to chiral fluoropiperidines. thieme.de Furthermore, organocatalytic enantioselective fluorination has been achieved using modified cinchona alkaloid catalysts. researchgate.net

Diastereoselective Control in Reductive Transformations

The reduction of fluorinated pyridine precursors is a common strategy for synthesizing fluoropiperidines, and controlling the diastereoselectivity of this transformation is crucial. Heterogeneous hydrogenation of fluoropyridines using a palladium-on-carbon catalyst in the presence of a Brønsted acid, such as aqueous HCl, has been shown to be a robust method for producing cis-selective fluorinated piperidines. nih.govnih.gov The presence of the acid is critical to suppress hydrodefluorination. nih.govnih.gov This method allows for the synthesis of various substituted fluoropiperidines, including those with ester functionalities at the 4-position, in good yields and with high diastereoselectivity. nih.gov

In some cases, the stereochemical outcome is influenced by favorable dipole interactions. For instance, in the hydrogenation of functionalized pyridines, the resulting fluoropiperidine products often exhibit an all-cis configuration, with the fluorine atom preferentially adopting an axial orientation in the hydrochloride salt due to a stabilizing C-F···H-N⁺ interaction. rsc.org

Dynamic Kinetic Asymmetric Transformations

Dynamic kinetic resolution (DKR) and dynamic kinetic asymmetric transformations (DYKAT) are powerful strategies for converting a racemic mixture entirely into a single, highly enantioenriched product. thieme.de These processes combine a rapid, in situ racemization of the starting material with a stereoselective reaction. thieme.de

In the context of synthesizing chiral fluorinated amines, a dynamic kinetic resolution of α-fluoro carbanions has been reported for the stereoselective fluoroalkylation of imines. cas.cn This method, utilizing a chiral sulfoximine (B86345) reagent, leads to the formation of chiral β-fluoroamines with high diastereoselectivity. The high stereoselectivity is attributed to the chiral induction from the sulfur stereocenter of the sulfoximine to the newly formed fluorine-bearing stereocenter, enabled by the dynamic kinetic resolution of the α-fluorinated carbanion intermediate. cas.cn While not yet reported specifically for this compound, this methodology demonstrates the potential of DYKAT for accessing chiral fluorinated amine building blocks.

Enantioselective Multistage Synthetic Routes

Complex chiral molecules like this compound often require multistep synthetic sequences where chirality is introduced early and maintained throughout the synthesis. One such route involves the rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium (B92312) salts. This method uses a chiral primary amine, which induces chirality on the piperidine ring during a transamination process, to afford highly valuable chiral piperidines, including fluorinated derivatives. mdpi.com

Another enantioselective route has been developed for cis-1-Boc-3-fluoropiperidin-4-ol, a valuable building block. This synthesis employs an enantioselective fluorination step catalyzed by a modified cinchona alkaloid. The resulting piperidinol can be crystallized to achieve high enantiopurity. researchgate.net Furthermore, stereocontrolled syntheses of fluorine-containing piperidine γ-amino acid derivatives have been achieved starting from an unsaturated bicyclic γ-lactam. The process involves oxidative ring opening followed by a double reductive amination with fluoroalkylamines, where the stereochemistry of the final product is dictated by the starting chiral lactam. jyu.fi

Protecting Group Strategies and Chemical Transformations of the Core Scaffold

The synthesis and manipulation of the this compound scaffold necessitate the use of protecting groups for the amine and carboxylic acid functionalities to ensure chemoselectivity during various transformations.

The piperidine nitrogen is commonly protected as a carbamate, such as with a benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) group. nih.govnih.gov These groups are stable under a range of reaction conditions but can be removed selectively. For example, the Cbz group is typically removed by hydrogenolysis, while the Fmoc group is cleaved under basic conditions, often using piperidine itself. semanticscholar.org Another common protecting group for amines is the tert-butoxycarbonyl (Boc) group, which is readily removed under acidic conditions. acs.org

The carboxylic acid group is most frequently protected as an ester. semanticscholar.org Methyl or ethyl esters are common choices, and they can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. nih.gov For more sensitive substrates, tert-butyl esters can be used, which are cleaved with acid. nih.gov Benzyl esters offer the advantage of being removable via hydrogenolysis, providing an orthogonal deprotection strategy to acid- or base-labile groups. nih.gov

The choice of protecting groups is critical for enabling an orthogonal strategy, where one group can be removed selectively in the presence of others. semanticscholar.org For instance, a molecule bearing a Boc-protected amine and a benzyl-protected carboxylic acid can be selectively deprotected at either position, allowing for further functionalization of the amine or the carboxylic acid independently. This strategic use of protecting groups is fundamental to the successful multistep synthesis of complex derivatives of this compound.

Table 2: Common Protecting Groups for the this compound Scaffold

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | acs.org |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) | nih.govsemanticscholar.org |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | nih.govsemanticscholar.org |

| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Acid or base hydrolysis | nih.gov |

| Carboxylic Acid | tert-Butyl Ester | tBu | Acid (e.g., TFA) | nih.gov |

Strategies for Carboxylic Acid Group Introduction and Manipulation

The introduction of a carboxylic acid functional group is a fundamental transformation in organic synthesis. For a piperidine ring, this can be achieved through several established methods, often involving the functionalization of a pre-formed ring or a precursor.

Key laboratory methods for introducing a carboxyl group include the hydrolysis of nitriles and the carboxylation of organometallic intermediates.

Hydrolysis of Nitriles: This two-step method begins with an organic halogen compound. A nucleophilic substitution reaction (SN2) with a cyanide salt (e.g., NaCN) introduces the nitrile group, which subsequently undergoes hydrolysis (either acid- or base-catalyzed) to yield the carboxylic acid. This approach adds an extra carbon atom to the original molecule.

Carboxylation of Organometallic Reagents: This procedure involves converting an organic halide into a highly nucleophilic organometallic derivative, such as a Grignard or organolithium reagent. This intermediate then reacts with carbon dioxide (an electrophile) to form the salt of the carboxylic acid, which is subsequently protonated with a strong acid.

Once the carboxylic acid group is in place on the 3-fluoropiperidine scaffold, it can be manipulated to create a variety of derivatives, such as esters and amides, which are crucial for developing pharmaceutical compounds.

Esterification: The carboxylic acid can react with an alcohol, typically under acidic conditions, to form an ester.

Amide Formation: Reaction with an amine, often facilitated by a coupling agent, yields the corresponding amide.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Conversion to Acyl Halides: Reagents like thionyl chloride can convert the carboxylic acid into a more reactive acyl chloride, which is a versatile intermediate for further functionalization.

| Reaction | Reagent(s) | Product Functional Group | Significance |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst | Ester (-COOR') | Modifies solubility and is a common prodrug strategy. |

| Amide Formation | Amine (R'R''NH), Coupling Agent | Amide (-CONR'R'') | Forms stable, often biologically active, linkages. |

| Reduction | LiAlH₄ then H₂O | Primary Alcohol (-CH₂OH) | Converts the acid to a different functional group for further synthesis. |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Halide (-COX) | Creates a highly reactive intermediate for forming esters, amides, etc. |

Selective Oxidation and Reduction Reactions on the Piperidine Ring

Controlling the oxidation state of the piperidine ring is crucial during synthesis. Both reduction and oxidation reactions are employed to build the desired saturated heterocyclic core from various precursors.

Reduction Reactions: A common strategy for synthesizing substituted piperidines involves the reduction of more unsaturated pyridine or dihydropyridine (B1217469) precursors. Catalytic hydrogenation is a frequently used method. For instance, a substituted pyridinium can be chemo-enzymatically dearomatized to access enantioenriched piperidines. Similarly, a piperidone intermediate (a cyclic ketone) can be reduced. For example, ethyl trans(+/–)-l-methyl-2-oxo-4-(p-fluorophenyl)-3-piperidine-carboxylate can be synthesized via hydrogenation of a precursor using an Adams catalyst (PtO₂). This highlights the use of reduction to establish the final saturated ring structure.

Oxidation Reactions: While less common for the direct synthesis of the target acid, selective oxidation of the piperidine nitrogen to an N-oxide can be used to alter reactivity or as a protecting group strategy. More relevant is the oxidation of precursors. For example, the oxidation of a primary alcohol on a piperidine side chain can be a method to introduce the carboxylic acid, provided the rest of the molecule is stable to the oxidizing conditions.

Nucleophilic Substitution Reactions Involving the Fluorine Atom

Nucleophilic substitution is a fundamental reaction class where a nucleophile replaces a leaving group. In the context of 3-fluoropiperidine, a key question is the reactivity of the fluorine atom itself as a leaving group.

The carbon-halogen bond strength is highest for the C-F bond, making fluoride generally a poor leaving group in nucleophilic substitution reactions compared to chlorine, bromine, or iodine. In nucleophilic aromatic substitution (SNAr) reactions, the leaving group order is typically F > Cl > Br > I, an "element effect" that signifies that the slow step is the initial nucleophilic attack. However, for substitution on saturated (sp³) carbons or in different mechanisms, this order can change. For instance, in reactions of N-methylpyridinium ions with piperidine, where deprotonation of an intermediate is rate-limiting, the reactivity order is F ~ Cl ~ Br ~ I, showing no special advantage for fluorine as a leaving group.

Despite the strength of the C-F bond, nucleophilic displacement of fluoride is possible under specific conditions, particularly when the substitution occurs at an activated position. The synthesis of fluorinated heterocycles can itself proceed via nucleophilic substitution, where a fluoride ion (e.g., from CsF) displaces a different leaving group, such as a nitro group, on an aromatic ring precursor. Displacing the fluorine from the final 3-fluoropiperidine product would likely require harsh conditions or specific activation of the C-F bond.

Chemoselective Functionalization of Intermediate Fluoropiperidines

Molecules like this compound possess multiple functional groups: a secondary amine, a fluorine atom, and a carboxylic acid. Chemoselectivity—the ability to react with one functional group in the presence of others—is therefore paramount for synthesizing derivatives.

The distinct reactivity of each group allows for selective transformations. For example, the piperidine nitrogen is nucleophilic and can be selectively

Structure Activity Relationship Sar and Design Principles in Fluorinated Piperidine Scaffolds

Role of Fluorine Atom in Molecular Recognition and Pharmacological Profile

The substitution of hydrogen with fluorine can enhance the binding affinity of a ligand for its target protein. tandfonline.com This improvement can arise from several factors. The highly polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with polar residues in a protein's binding pocket. chim.itacs.org Furthermore, fluorine can act as a weak hydrogen bond acceptor. acs.org In some cases, replacing a C-H group with a C-F group at a position critical for binding can lead to more favorable interactions, as demonstrated in studies with various enzyme inhibitors. nih.gov For example, work on fluoroaromatic inhibitors for carbonic anhydrase has shown that the specific pattern of fluorine substitution can significantly affect binding affinity, with all compounds in one study binding with a dissociation constant (Kd) of less than 3 nM. nih.gov This highlights that the strategic placement of fluorine is crucial for optimizing molecular interactions. nih.gov

Table 1: Effect of Fluorination on Biological Activity

| Compound Class | Modification | Observed Effect | Reference |

|---|---|---|---|

| Fluoroquinolone Antibacterials | Fluorine at C-6 position | Improves DNA gyrase-complex binding by 2-17 fold. | tandfonline.com |

| Pyrroloquinolinones | Fluorine on 7-phenyl ring | Showed potent cytotoxicity (low micromolar and sub-nanomolar GI₅₀s) against tumor cell lines. | nih.gov |

| Carbonic Anhydrase Inhibitors | Fluoroaromatic substitution | All library compounds bound to the protein with Kd < 3 nM. | nih.gov |

One of the most significant advantages of fluorination is the enhancement of metabolic stability. tandfonline.com The C-F bond is considerably stronger than a C-H bond, making it more resistant to cleavage by metabolic enzymes, particularly cytochrome P450 oxidases. nih.gov Placing a fluorine atom at a known site of metabolic attack can effectively block this pathway, thereby increasing the compound's biological half-life. tandfonline.com For instance, fluorinated derivatives of certain antitubulin agents have been synthesized to improve their metabolic stability. nih.gov Beyond simply blocking metabolism, the strong inductive effect of fluorine can alter the reactivity of neighboring functional groups, potentially rendering them less susceptible to enzymatic degradation. tandfonline.com However, the effect is not always straightforward; in some cases, fluorinated derivatives have been found to be more readily oxidized, with degradation rates correlating with increased lipophilicity. nih.gov Fluorine can also play a role in irreversible enzyme inhibition by stabilizing intermediates formed in the active site. tandfonline.com

Table 2: Influence of Fluorination on Metabolic Properties

| Compound Type | Modification | Effect on Metabolism | Reference |

|---|---|---|---|

| N-Alkyl-piperidine-2-carboxamides | Fluorination of N-alkyl side chain | Fluorinated derivatives were more readily oxidized in human liver microsomes. | nih.gov |

| Thromboxane A₂ Analogue | Introduction of two fluorine atoms into the oxetane (B1205548) ring | Rate of hydrolysis was 10⁸-fold slower than the non-fluorinated parent compound. | tandfonline.com |

| General Drug Candidates | Substitution at a site of metabolic attack | Prevents oxidative metabolism due to the high strength of the C-F bond. | tandfonline.com |

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect that can significantly reduce the basicity (pKa) of nearby amine groups. acs.orgnih.gov In a piperidine (B6355638) ring, placing a fluorine atom at the C-3 or C-4 position lowers the pKa of the ring nitrogen. cambridgemedchemconsulting.com This modulation of basicity is a critical design principle in drug development. cambridgemedchemconsulting.com A lower pKa can reduce unwanted interactions with biological targets like the hERG channel and can improve a compound's oral absorption and bioavailability by increasing the fraction of the neutral, more membrane-permeable species at physiological pH. tandfonline.comacs.org Studies have shown that the pKa shift is dependent on the position of the fluorine atom, with an equatorial fluorine generally having a greater effect than an axial one. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The effect is additive and attenuates with distance; fluorination at the β-position to an amine can decrease the pKa by approximately 1.7 units per fluorine atom. yuntsg.com

Table 3: Effect of Fluorine Substitution on Piperidine pKa

| Compound | pKa | ΔpKa (from Piperidine) |

|---|---|---|

| Piperidine | 11.2 | - |

| 3-Fluoropiperidine (B1141850) | 9.7 | -1.5 |

| 4-Fluoropiperidine | 10.3 | -0.9 |

| 3,3-Difluoropiperidine | 7.7 | -3.5 |

Data compiled from representative literature values. cambridgemedchemconsulting.comyuntsg.com

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape of a molecule is critical to its biological function. Fluorine substitution provides a powerful method for controlling the conformational preferences of the piperidine ring through stereoelectronic effects. d-nb.info

The incorporation of fluorine can rigidify the flexible piperidine ring, stabilizing well-defined conformers. d-nb.info This is largely due to stereoelectronic interactions, such as the gauche effect, where the fluorine atom prefers a gauche orientation relative to an electronegative group or lone pair on an adjacent atom. nih.gov In the context of piperidines, this translates to significant interactions between the C-F bond and the nitrogen lone pair or N-H/N-R bond. These interactions, including hyperconjugation (electron donation from anti-periplanar C-H or C-C bonds into the low-lying σ* C-F orbital) and electrostatic charge-dipole interactions, can dictate the conformational equilibrium of the ring. d-nb.inforesearchgate.net This conformational control allows for the design of molecular scaffolds with specific shapes to optimize interactions with a target protein. huji.ac.il

A remarkable and extensively studied feature of fluorinated piperidines is the preference for the fluorine atom to occupy an axial position on the chair conformer, particularly in protonated (piperidinium) species. d-nb.inforesearchgate.net This is contrary to the general principle that larger substituents prefer the less sterically hindered equatorial position. The axial preference in 3-fluoropiperidine derivatives is primarily attributed to stabilizing electrostatic (charge-dipole) interactions between the partial negative charge on the axial fluorine and the positive charge on the nearby protonated nitrogen (C-Fδ−···H-N+). d-nb.inforesearchgate.net Hyperconjugative interactions, specifically the donation of electron density from the anti-periplanar C-H bonds into the antibonding σ* orbital of the C-F bond, also contribute to the stabilization of the axial conformer. nih.govd-nb.info Computational and NMR studies have confirmed this axial preference, showing significant energy differences between the axial and equatorial conformers. nih.govresearchgate.net This predictable conformational bias is a key design element for creating conformationally rigid molecules. nih.gov

Table 4: Calculated Free Enthalpy Differences (ΔG) for Axial vs. Equatorial Conformers of Fluorinated Piperidines

| Compound Analogue | ΔG (kcal/mol) in Gas Phase (Axial favored if negative) | ΔG (kcal/mol) in Solution (Axial favored if negative) | Experimentally Observed Conformer in Solution |

|---|---|---|---|

| 3-Fluoropiperidine (TFA-analogue, 1A) | -2.1 | -2.4 (in CHCl₃) | Axial |

| 3-Fluoropiperidine (HCl-salt, 1B) | -10.7 | -4.8 (in H₂O) | Axial |

| 3,5-Difluoropiperidine (TFA-analogue, 2A) | -5.6 | -6.4 (in CHCl₃) | Axial |

| 3,5-Difluoropiperidine (HCl-salt, 2B) | -23.7 | -8.6 (in H₂O) | Axial |

Data adapted from computational and experimental studies on fluorinated piperidine analogues. d-nb.inforesearchgate.netnih.gov Negative ΔG values indicate the energy difference favoring the axial conformer over the equatorial one.

Influence of Neighboring Polar Substituents on Ring Conformation

The conformational behavior of the piperidine ring in 3-Fluoropiperidine-4-carboxylic acid is a complex interplay of steric, electronic, and solvent effects. The presence of the electronegative fluorine atom and the polar carboxylic acid group significantly influences the preferred chair conformation of the ring. In substituted piperidines, substituents typically favor the equatorial position to minimize steric hindrance. However, in fluorinated piperidines, a notable exception arises, often referred to as the axial-F preference. d-nb.infonih.gov

This preference is not driven by sterics but by stabilizing stereoelectronic interactions. researchgate.net A key factor is the charge-dipole interaction between the electron-rich fluorine atom and the protonated nitrogen atom (C–F···H–N⁺) in the axial conformation under acidic conditions. researchgate.netresearchgate.netacs.org This electrostatic attraction can be substantial, stabilizing the axial conformer over the equatorial one. researchgate.net

Furthermore, hyperconjugation plays a significant role. d-nb.inforesearchgate.net Specifically, electron donation from anti-periplanar C–H bonds into the low-lying antibonding orbital of the C–F bond (σCH→σ*CF) contributes to the stability of the axial fluorine orientation. researchgate.netbeilstein-journals.org The polarity of the solvent also has a major impact on the conformational equilibrium, with more polar solvents often enhancing the effects that stabilize the axial conformer. d-nb.infonih.gov

| Solvation Effects | The interaction of the molecule with the surrounding solvent, which can stabilize or destabilize certain conformations depending on polarity. d-nb.infonih.gov | Can significantly influence the axial/equatorial equilibrium. d-nb.info |

Stereochemical Control over Biological Activity and Reactivity

The orientation of the fluorine atom—whether axial or equatorial—can significantly alter a molecule's properties, such as basicity (pKa). nih.gov For instance, in the development of a kinesin spindle protein (KSP) inhibitor, the isomer with an axially oriented fluorine (MK-0731) was found to be more basic and was ultimately selected for clinical evaluation, highlighting how stereochemistry directly impacts drug-like properties. nih.gov The precise spatial relationship between the hydrogen-bond-accepting fluorine atom and the acidic carboxylic acid group creates a unique pharmacophore that can be selectively recognized by a target protein. Altering this stereochemistry (e.g., from cis to trans) would change the distances and angles between these key interacting groups, likely leading to a dramatic loss or change in biological activity.

Stereochemistry also governs the reactivity of the piperidine scaffold. The accessibility of the carboxylic acid and the nitrogen lone pair for chemical reactions is dependent on the ring's conformation. Diastereoselective reactions on substituted piperidine rings are well-documented, where the existing stereocenters direct the approach of incoming reagents to a specific face of the molecule. acs.org For example, nucleophilic substitution reactions at positions adjacent to a stereocenter on a piperidine ring can proceed with high levels of stereocontrol, yielding predominantly either cis or trans products depending on the nature of the substituents and reagents used. acs.org This control is essential for the efficient and selective synthesis of specific, biologically active stereoisomers of complex molecules like this compound.

Bioisosteric Replacement Strategies Involving Carboxylic Acid Functionality

The carboxylic acid group is a common feature in many biologically active molecules, as it can form strong ionic and hydrogen bond interactions with biological targets. rug.nl However, its presence can also lead to undesirable properties, such as poor membrane permeability, high plasma protein binding, and metabolic liabilities like the formation of reactive acyl glucuronides. nih.govnih.govhyphadiscovery.com A common strategy in medicinal chemistry to mitigate these issues is to replace the carboxylic acid with a bioisostere—a different functional group with similar physical and chemical properties that can maintain or improve biological activity. researchgate.netdrughunter.comopenaccessjournals.com

The success of a bioisosteric replacement is highly dependent on the specific molecule and its biological target, and a definitive prediction of the outcome is often not possible. nih.gov Therefore, screening a variety of isosteres is a standard approach. nih.govenamine.net

One of the most widely used bioisosteres for a carboxylic acid is the tetrazole ring. drughunter.comtandfonline.com The 5-substituted-1H-tetrazole has a pKa (around 4.5-4.9) that is very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic the key ionic interactions. rug.nldrughunter.com While tetrazoles are larger and generally more lipophilic than the corresponding carboxylates, they are metabolically more stable. rug.nlacs.org The antihypertensive drug Losartan is a classic example where a tetrazole successfully replaced a carboxylic acid, leading to a compound with excellent oral bioavailability. drughunter.comopenaccessjournals.comtandfonline.com

Other important carboxylic acid bioisosteres include:

Acyl Sulfonamides : These groups are generally more lipophilic than carboxylic acids. drughunter.com While simple sulfonamides are significantly weaker acids (pKa ~9-10), acylating the sulfonamide nitrogen dramatically increases the acidity, bringing it closer to that of carboxylic acids and enabling it to act as a potent hydrogen bond donor. drughunter.com

Hydroxamic Acids : This functional group can act as a carboxylic acid mimic and is often employed for its metal-chelating properties. nih.gov It can exist in different tautomeric and anionic forms, providing versatile interaction capabilities. nih.gov

Hydroxyisoxazoles : These planar, heterocyclic groups have pKa values in the range of 4-5, closely matching carboxylic acids, and have been used extensively in the design of neurotransmitter analogues. nih.gov

Fluorinated Alcohols : Groups like 2,2,2-trifluoroethan-1-ol are non-planar, weakly acidic bioisosteres that are significantly more lipophilic, making them attractive for designing brain-penetrant drugs where crossing the blood-brain barrier is a challenge. nih.gov

Table 2: Comparison of Common Carboxylic Acid Bioisosteres

| Bioisostere | Typical pKa | Key Physicochemical Properties Compared to Carboxylic Acid |

|---|---|---|

| Carboxylic Acid | ~4.2 - 4.5 | Baseline for comparison. drughunter.com |

| Tetrazole | ~4.5 - 4.9 | Similar acidity. rug.nldrughunter.com More lipophilic, larger, metabolically stable. acs.org Can form multiple hydrogen bonds. rug.nl |

| Acyl Sulfonamide | Variable (acidic) | More lipophilic. drughunter.com Can act as strong hydrogen bond donor. drughunter.com |

| Hydroxamic Acid | ~8-9 | Less acidic. researchgate.net Can act as a metal chelator. nih.gov |

| 3-Hydroxyisoxazole | ~4 - 5 | Similar acidity. nih.gov Planar and aromatic. |

| 2,2,2-Trifluoroethan-1-ol | ~12 | Much weaker acid. Non-planar and highly lipophilic. nih.gov |

Applications of 3 Fluoropiperidine 4 Carboxylic Acid Derivatives in Contemporary Medicinal Chemistry and Drug Discovery

As Key Building Blocks in Pharmaceutical Synthesis

The piperidine (B6355638) ring is one of the most prevalent heterocyclic motifs found in pharmaceuticals. mdpi.com The fluorinated derivative, 3-fluoropiperidine-4-carboxylic acid, serves as a highly valuable starting material and intermediate in the synthesis of complex therapeutic agents and novel drug candidates. Its structural features allow for precise modifications, leading to diverse molecular architectures.

The piperidine-4-carboxylic acid framework is a well-established intermediate in the production of various pharmaceuticals. For instance, related piperidine derivatives are key intermediates in the synthesis of compounds with GABA-related activity and potent narcotic analgesics. google.comresearchgate.net The enantioselective synthesis of precursors like (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid yields an intermediate that can be readily modified to produce a wide range of analogs, highlighting the synthetic utility of the core structure. mdpi.com

The introduction of a fluorine atom at the 3-position, as in this compound, creates a specialized building block for pharmacomodulation. nih.gov This strategic fluorination can alter the molecule's conformation and electronic properties, which are critical for fine-tuning its interaction with biological targets. The stability and synthetic accessibility of fluorinated piperidines make them attractive intermediates for developing next-generation therapeutic agents. mdpi.com

The this compound scaffold is not just an intermediate for existing drug classes but also a foundation for the construction of entirely new drug candidates. The 3-fluoropiperidine (B1141850) moiety is recognized as a useful building block for creating novel compounds with potentially improved therapeutic profiles. nih.gov Medicinal chemists utilize this scaffold to design molecules aimed at novel biological targets or to develop drugs with enhanced efficacy and selectivity over existing treatments. For example, derivatives have been synthesized as potential antidepressants by targeting the serotonin (B10506) transporter. nih.gov The ability to systematically modify the carboxylic acid and the piperidine nitrogen allows for the creation of libraries of compounds for high-throughput screening, accelerating the discovery of new pharmaceutical leads.

Scaffold Design for Targeted Biological Interactions

The rigid, three-dimensional structure of the this compound scaffold makes it an excellent template for designing ligands that can bind to specific biological targets with high precision. The defined stereochemistry and the electronic influence of the fluorine atom help to lock the molecule into a preferred conformation for interacting with the binding pockets of enzymes and receptors.

Derivatives of the 3-fluoropiperidine scaffold have been successfully designed to modulate the activity of several important biological targets.

Neurotransmitter Transporters and Receptors: Researchers have developed 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives that act as high-affinity ligands for the serotonin transporter (SERT), a key target in the treatment of depression. nih.gov Furthermore, the 3-fluoropiperidine scaffold has been employed in the synthesis of antagonists for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a target implicated in various neurological disorders. nih.govosti.gov

Other Receptor Systems: The broader utility of the carboxylic acid function on a heterocyclic ring for receptor targeting is well-documented. For example, quinolone-3-carboxylic acid motifs have been used to create potent and selective ligands for the cannabinoid-2 (CB2) receptor. nih.gov Similarly, derivatives of oxo-7H-benzo[e]perimidine-4-carboxylic acid have been identified as potent antagonists for both CRF1 and CRF2 corticotropin-releasing factor receptors. nih.gov

A primary goal in drug design is to achieve high binding affinity for the intended target while minimizing off-target effects. The this compound scaffold has proven effective in developing such selective ligands.

In a study targeting the serotonin transporter, synthesized 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives displayed inhibition constants (Ki) in the low nanomolar range, comparable to the established antidepressant fluoxetine, while showing very weak affinity for other receptors like the 5-HT1A and alpha2-adrenoceptors. nih.gov This demonstrates the scaffold's potential for generating highly selective agents. Other research efforts have yielded potent ligands for various targets, including M1 muscarinic receptor modulators derived from a quinolone carboxylic acid series and ligands for the asialoglycoprotein receptor (ASGPR) with nanomolar binding affinities. publichealthtoxicology.comresearchgate.net The development of a lead compound, M503-1619, for imaging α-synuclein fibrils also originated from a carboxylic acid precursor and showed a high binding affinity of 6.5 nM. rsc.org

| Compound | Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Piperidine Derivative 1 | SERT | 2 | nih.gov |

| Piperidine Derivative 2 | SERT | 400 | nih.gov |

| Fluoxetine (Reference) | SERT | 2-400 (Order of Magnitude) | nih.gov |

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires specific radiotracers to visualize and quantify biological processes in vivo. The this compound scaffold is particularly relevant for PET tracer development due to the possibility of incorporating the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]).

Significant research has been conducted on the radiosynthesis of 1,4-disubstituted 3-[¹⁸F]fluoropiperidines for developing PET tracers to image NR2B NMDA receptors. nih.govosti.gov While the specific candidates evaluated in one study showed insufficient brain uptake for imaging, the research confirmed a critical advantage of this scaffold: the C-F bond at the 3-position is highly stable against in-vivo defluorination. nih.gov This metabolic stability is a crucial property for a successful PET tracer, ensuring that the radioactive signal remains at the target site. This finding suggests that the 3-[¹⁸F]fluoropiperidine moiety is a valuable building block for creating other PET radiotracers for different neurological targets. nih.gov

Modulation of Pharmacokinetic and Pharmacodynamic Properties

The introduction of a fluorine atom onto the piperidine ring of a 4-carboxylic acid derivative can profoundly influence its biological behavior. This strategic fluorination allows for the fine-tuning of key properties that govern a drug's journey through the body and its interaction with its target.

Impact on Absorption and Distribution Profiles

The oral bioavailability of a drug is critically dependent on its ability to be absorbed from the gastrointestinal tract and distribute to its site of action. The fluorination of piperidine derivatives has been shown to have a significant and beneficial impact on these processes. A key factor in this is the ability of the highly electronegative fluorine atom to lower the basicity (pKa) of the piperidine nitrogen. This reduction in pKa can dramatically improve oral absorption. rsc.org

The effect of fluorination on the physicochemical properties of piperidine derivatives is a subject of detailed study. While specific data for a wide range of this compound derivatives is not extensively tabulated in publicly available literature, the general principles are well-established. For instance, studies on related fluorinated piperidines and other nitrogen-containing heterocycles demonstrate a clear trend of decreasing pKa with the introduction of fluorine. nih.govresearchgate.net This modulation of a compound's ionization state at physiological pH is a critical aspect of its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Table 1: Illustrative Physicochemical Properties of Fluorinated and Non-Fluorinated Piperidine Scaffolds

| Compound | pKa | logP (Calculated) | Predicted Oral Absorption |

| Piperidine-4-carboxylic acid | ~10-11 | Low | Variable |

| This compound | Lower than parent compound | Potentially higher | Generally Improved |

Optimization for Enhanced Efficacy and Improved Pharmacological Outcomes

Beyond improving pharmacokinetics, the this compound motif can be instrumental in enhancing the pharmacodynamic properties of a drug, leading to improved efficacy. The fluorine atom can engage in unique interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can increase binding affinity and selectivity. nih.gov

The conformational rigidity imparted by the piperidine ring, combined with the specific stereochemical placement of the fluorine atom and the carboxylic acid group, allows for precise three-dimensional positioning of key pharmacophoric elements. This is crucial for optimizing interactions with the binding pockets of enzymes and receptors.

Research into fluorinated piperidine derivatives has shown that these compounds can be valuable for developing potent and selective ligands for various biological targets. For example, fluorinated piperidine derivatives have been investigated as antagonists for the transient receptor potential vanilloid 1 (TRPV1), a target for pain and cough. nih.gov The strategic placement of fluorine can lead to derivatives with high affinity and functional activity.

Contributions to Agrochemical and Material Science Research

The utility of fluorinated compounds extends beyond medicine into the realms of agriculture and materials science, where their unique properties are harnessed to create innovative products.

Utility in the Synthesis of Agrochemical Compounds

Fluorinated compounds are of significant interest in the agrochemical industry for the development of new herbicides, fungicides, and insecticides. The introduction of fluorine can enhance the biological activity, metabolic stability, and spectrum of activity of these agents. Piperidine-containing structures are also a common feature in many agrochemicals.

While specific, commercialized agrochemicals explicitly naming this compound as a starting material are not widely documented in public literature, the synthesis of novel fungicidal agents often involves piperidine-4-carbohydrazide (B1297472) derivatives. nih.gov The principles of using fluorinated building blocks to enhance efficacy are well-recognized in the field. For instance, the development of fungicides targeting ergosterol (B1671047) biosynthesis has utilized 4-aminopiperidine (B84694) scaffolds, and fluorination is a known strategy to modulate the properties of such molecules. nih.gov The this compound scaffold represents a readily available building block for the synthesis of new agrochemical candidates with potentially improved properties.

Application in Advanced Materials Science for Desired Properties

In materials science, the incorporation of fluorine into molecular structures can lead to materials with desirable properties such as thermal stability, chemical resistance, and unique surface characteristics. Fluorinated polymers and ionic liquids are two areas where these advantages are particularly evident. core.ac.ukclemson.edu

Fluorinated ionic liquids (FILs) are a class of materials with low vapor pressure, high thermal stability, and tunable physicochemical properties. rsc.orggoogle.com The synthesis of FILs can involve the use of fluorinated cations or anions. Piperidine-based ionic liquids have been developed, and the incorporation of fluorine, for example through the use of fluorinated piperidine derivatives, is a strategy to create novel FILs with specific properties for applications in areas like electrochemistry and as specialized solvents. nih.govmdpi.com Although direct synthesis from this compound is not extensively detailed, the potential for its use as a precursor for fluorinated cations or anions in ionic liquids is clear.

Furthermore, fluoropolymers are known for their high-performance characteristics. The synthesis of novel polymers can involve the incorporation of functionalized monomers. Piperidine-based polymers have been shown to exhibit temperature-responsive behavior, which is of interest for various applications. acs.org The introduction of a this compound moiety into a polymer backbone could be a route to new materials with tailored properties.

Computational Approaches in the Study of 3 Fluoropiperidine 4 Carboxylic Acid

Quantum Mechanical and Molecular Modeling Investigations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. These methods are routinely used to predict molecular structures, spectroscopic characteristics, and reactivity.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as structural optimization. For cyclic systems like piperidines, this is crucial for understanding conformational preferences.

In a comprehensive study on various fluorinated piperidine (B6355638) derivatives, the conformational behavior was systematically investigated using both NMR spectroscopy and DFT computations at the M06-2X/def2-QZVPP level. nih.govnih.gov A key finding in the study of 3-fluoropiperidine (B1141850) was a pronounced preference for the fluorine atom to occupy an axial position on the piperidine ring. researchgate.netresearchgate.net This preference is influenced by a combination of factors, including charge-dipole interactions, hyperconjugation, and the polarity of the solvent. nih.govnih.gov

The computational analysis revealed that delocalization forces and solvation play a significant role in stabilizing the axial conformer. nih.govnih.gov For instance, calculations of the free enthalpy differences (ΔG) between the equatorial and axial conformers of 3-fluoropiperidine derivatives consistently showed the axial form to be more stable, a finding that was corroborated by experimental NMR data. researchgate.netresearchgate.net The presence of different N-substituents (e.g., trifluoroacetamide, hydrochloride) and the solvent environment were found to modulate the magnitude of this preference. researchgate.net

For 3-fluoropiperidine-4-carboxylic acid, it is anticipated that the piperidine ring would similarly exhibit a chair conformation. The presence of the fluorine at the 3-position would likely lead to a conformational equilibrium favoring the axial fluorine orientation. However, the carboxylic acid group at the 4-position, being a relatively bulky substituent, would have a strong preference for an equatorial position to minimize steric hindrance. This would lead to a complex interplay of steric and electronic effects governing the final preferred geometry of the molecule. DFT calculations would be essential to precisely quantify the energetic balance between the different possible chair conformers.

Table 1: Calculated Free Enthalpy Differences (ΔG) for Conformers of 3-Fluoropiperidine Analogs Data extracted from computational studies on related compounds.

| Compound/Analog | Conformer Comparison | ΔG (kcal/mol) in Gas Phase | ΔG (kcal/mol) in Solvent |

| 3-Fluoropiperidine (TFA-protected) | Equatorial vs. Axial | -1.13 | -1.53 (in Chloroform) |

| 3-Fluoropiperidine (HCl salt) | Equatorial vs. Axial | -0.48 | -2.11 (in Water) |

| 3-Fluoropiperidine (unprotected) | Equatorial vs. Axial | -0.80 | -1.70 (in Water) |

Source: Adapted from Nairoukh, Z., et al., Chemistry—A European Journal, 2020. researchgate.net Note: Negative values indicate a preference for the axial conformer.

Computational methods are highly effective in predicting various electronic and spectroscopic properties. For instance, studies on piperidine derivatives have utilized DFT to calculate frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity and electronic transitions. nih.gov The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. nih.gov

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen and oxygen atoms, while the LUMO would likely be centered around the carboxylic acid group and influenced by the electron-withdrawing fluorine atom. The calculated HOMO-LUMO gap would provide insight into its reactivity profile.

Furthermore, theoretical calculations can predict vibrational (IR and Raman) and NMR spectra. In a study of piperidine-4-carboxylic acid complexes, B3LYP/6-31G(d,p) calculations were used to analyze vibrational modes. researchgate.net Similarly, DFT has been used to predict IR and UV-Visible spectra for other piperidine derivatives, showing good correlation with experimental data. nih.gov Such calculations for this compound would allow for the assignment of characteristic peaks in its experimental spectra, aiding in its structural characterization. The C-F bond, C=O bond of the carboxylic acid, and N-H bond would all have distinct vibrational frequencies that could be accurately predicted.

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that illustrate the charge distribution within a molecule. They are used to predict sites for electrophilic and nucleophilic attack. In MEP plots, regions of negative potential (typically colored red or blue) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (often colored blue or green) are electron-poor and susceptible to nucleophilic attack. nih.gov

Table 2: Predicted Reactive Sites from MEP Analysis for a Generic Piperidine Derivative This table is illustrative, based on general principles and findings from related compounds.

| Region of Molecule | Predicted Electrostatic Potential | Implied Reactivity |

| Carbonyl Oxygen (C=O) | Negative | Site for electrophilic attack |

| Hydroxyl Oxygen (-OH) | Negative | Site for electrophilic attack |

| Amine Nitrogen | Negative (lone pair) | Site for electrophilic attack/protonation |

| Amine Hydrogen (N-H) | Positive | Site for nucleophilic attack/deprotonation |

| Carboxyl Hydrogen (-COOH) | Positive | Site for nucleophilic attack/deprotonation |

Source: Based on principles described in Al-Alshaikh, M. A., et al., Molecules, 2022. nih.gov

Mechanistic Elucidation of Synthetic Transformations

Computational chemistry, particularly DFT, plays a crucial role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways.

While a specific mechanistic study for the synthesis of this compound is not available, research on the synthesis of related piperidines provides excellent examples of this application. For instance, a combined experimental and computational study on the copper-catalyzed intramolecular C-H amination to form pyrrolidines and piperidines utilized DFT to investigate the catalytic cycle. acs.org The calculations helped to understand the roles of different ligands and reactants and to explain the observed reactivity and selectivity. The study identified key intermediates and transition states, revealing that the reaction proceeds through a Cu(I)/Cu(II) pathway and highlighting the unique reactivity of N-F amides compared to their N-Cl or N-Br counterparts. acs.org

A similar computational approach could be applied to investigate the synthesis of this compound. For example, if synthesized via a fluorination reaction of a piperidine-4-carboxylic acid precursor, DFT could be used to model the reaction pathway, compare the feasibility of different fluorinating agents, and explain the observed stereochemical outcomes. These computational insights are invaluable for optimizing reaction conditions and developing new synthetic methodologies.

Future Directions and Emerging Research Avenues in Fluoropiperidine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated piperidines, while crucial, is often hampered by challenges such as competing hydrodefluorination pathways and the need for harsh reagents. nih.gov Consequently, a primary research focus is the development of robust, efficient, and sustainable methods to access these valuable motifs from readily available starting materials. acs.orgnih.gov

Recent breakthroughs have moved away from traditional, often low-yielding electrophilic fluorinations toward more elegant strategies involving the hydrogenation of fluorinated pyridine (B92270) precursors. nih.govnih.gov One of the most significant advancements is the dearomatization-hydrogenation (DAH) process. springernature.com This one-pot method utilizes a rhodium catalyst to first dearomatize the fluoropyridine, followed by hydrogenation to yield all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govspringernature.com The process has been successfully applied to substrates like 3-fluoropyridine, demonstrating a viable pathway to the core of 3-fluoropiperidine (B1141850) derivatives. springernature.comscientificupdate.com

Another promising and sustainable approach involves the heterogeneous hydrogenation of abundant and inexpensive fluoropyridines. acs.org Researchers have developed methods using palladium-on-carbon catalysts in the presence of an acid, which protonates the substrate and product, enhancing reactivity and preventing catalyst poisoning. acs.org This technique has proven robust, tolerant of air and moisture, and effective for producing a range of fluorinated piperidines. nih.govacs.org The interruption of this palladium-catalyzed hydrogenation with water can also lead to the synthesis of fluorinated piperidinones, adding another layer of synthetic utility. nih.gov

These modern catalytic approaches represent a significant step forward, offering more environmentally friendly and efficient alternatives to older methods that required stoichiometric, and often toxic, reagents. nih.gov

| Synthetic Strategy | Catalyst/Reagent | Key Features | Source(s) |

| Dearomatization-Hydrogenation (DAH) | Rhodium-carbene catalyst, HBpin | One-pot process; Highly diastereoselective for all-cis products. | nih.govspringernature.comnih.gov |

| Heterogeneous Hydrogenation | Pd(OH)₂/C, Pd/C with acid | Uses abundant fluoropyridines; Tolerant of air and moisture; Sustainable. | nih.govacs.org |

| Nucleophilic Aromatic Substitution (SNAr) | CsF in DMSO | Replaces a nitro group with fluoride (B91410) on a pyridine ring. | nih.gov |

| Pd-Catalyzed [4+2] Annulation | Pd-catalyst, α-fluoro-β-ketoesters | Modular approach; Products contain orthogonal functional groups. | nih.gov |

Advanced Functionalization and Derivatization Strategies

With efficient synthetic routes established, research is increasingly directed toward the selective functionalization of the fluoropiperidine core. The 3-Fluoropiperidine-4-carboxylic acid scaffold is particularly rich in chemical handles—namely the secondary amine, the carboxylic acid, and potentially the C-H bonds of the piperidine (B6355638) ring—allowing for multidirectional derivatization.

A key advantage of modern synthetic methods, such as the Pd-catalyzed [4+2] annulation, is that they produce piperidine products armed with orthogonal functionality. nih.gov This allows for chemoselective manipulation of different parts of the molecule. For instance, an ester group can be selectively reduced, or an exocyclic alkene can undergo cross-metathesis without affecting the core structure. nih.gov The carboxylic acid moiety of the title compound is a prime site for derivatization via amidation or esterification, enabling the exploration of structure-activity relationships by introducing a diverse array of substituents. nih.govrsc.org For example, derivatization with N-(4-aminophenyl)piperidine has been shown to dramatically improve the detection of organic acids in analytical settings, a strategy that could be adapted for creating novel probes or improving analytical characterization. nih.gov

Furthermore, the piperidine nitrogen can be readily functionalized through N-alkylation or acylation. nih.gov This is particularly relevant as the fluorine atom at the 3-position stereoelectronically modulates the pKa of the nitrogen, a critical parameter for optimizing the pharmacological properties of drug candidates. nih.govscientificupdate.com The ability to selectively functionalize these sites allows for the creation of extensive libraries of analogs for biological screening. researchgate.net

| Functionalization Site | Reaction Type | Potential Application | Source(s) |

| Carboxylic Acid | Amidation, Esterification | Library synthesis for SAR studies; Creation of prodrugs. | nih.govnih.gov |

| Piperidine Nitrogen | N-Alkylation, N-Acylation | Modulation of pKa, solubility, and target engagement. | acs.orgnih.gov |

| Ring C-H Bonds | Late-stage C-H functionalization | Introduction of new functional groups without de novo synthesis. | acs.org |

| Orthogonal Groups (from specific syntheses) | Reduction, Cross-Metathesis, etc. | Chemoselective elaboration into complex structures. | nih.govresearchgate.net |

Expansion of Biological Target Landscape and Therapeutic Areas

The incorporation of fluorine into piperidine-containing molecules can dramatically alter their biological activity by influencing conformation, metabolic stability, membrane permeability, and binding affinity. nih.gov Derivatives of 3-fluoropiperidine have already demonstrated significant potential across various therapeutic areas. For instance, the 3-fluoropiperidine scaffold is a key component in potent inhibitors of targets like MET kinase and SYK kinase, where the fluorine atom helps to prevent metabolic degradation and fine-tune the basicity of the piperidine nitrogen. nih.gov

Future research aims to expand the range of biological targets for which this compound and its derivatives could be relevant. The structural similarity of piperidines to natural products and neurotransmitters makes them privileged scaffolds for targeting central nervous system (CNS) disorders, such as Alzheimer's disease and neuropathic pain. nih.govencyclopedia.pub The introduction of fluorine can enhance brain exposure and modulate receptor interactions. encyclopedia.pub Additionally, fluorinated piperidines have been investigated for their activity as histamine (B1213489) H3 and sigma-1 receptor antagonists, which have applications in pain management. nih.gov

The versatility of the this compound building block allows for its integration into diverse molecular architectures, opening up possibilities in areas such as antiviral, anti-inflammatory, and anticancer drug discovery. nih.govencyclopedia.pubnih.gov The ability to generate libraries through advanced functionalization strategies will be key to exploring these new therapeutic frontiers.

| Target Class/Therapeutic Area | Role of Fluoropiperidine Scaffold | Example(s)/Potential Application | Source(s) |

| Kinase Inhibitors | Improves metabolic stability; Modulates pKa for optimal binding. | MET Kinase, SYK Kinase inhibitors. | nih.gov |

| CNS Disorders (e.g., Alzheimer's) | Enhances brain exposure; Modulates neurotransmitter receptor binding. | Donepezil analogs, cholinesterase inhibitors. | encyclopedia.pub |

| Pain Management | Acts as a key structural element for dual receptor antagonists. | Histamine H3/Sigma-1 receptor antagonists. | nih.gov |

| Antiviral/Anti-inflammatory | Serves as a core scaffold for building complex bioactive molecules. | General application in drug discovery. | nih.govnih.gov |

Integration with High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of novel therapeutics based on the this compound scaffold, the integration of high-throughput experimentation (HTE) is essential. HTE allows for the rapid execution of a large number of experiments in parallel on a small scale, making the optimization of reactions and the synthesis of compound libraries far more efficient. youtube.com